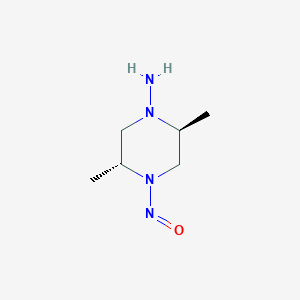

(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine

CAS No.: 21497-41-6

Cat. No.: VC20489575

Molecular Formula: C6H14N4O

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21497-41-6 |

|---|---|

| Molecular Formula | C6H14N4O |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine |

| Standard InChI | InChI=1S/C6H14N4O/c1-5-4-10(8-11)6(2)3-9(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |

| Standard InChI Key | FCFFYVSTDMDZDK-NTSWFWBYSA-N |

| Isomeric SMILES | C[C@@H]1CN([C@H](CN1N=O)C)N |

| Canonical SMILES | CC1CN(C(CN1N=O)C)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine backbone—a six-membered ring containing two nitrogen atoms at positions 1 and 4. The stereocenters at positions 2 and 5 confer chirality, with methyl groups occupying equatorial orientations to minimize steric strain . The nitroso group at position 4 introduces a planar, electrophilic nitrogen-oxygen moiety, which is critical for its reactivity and biological interactions .

Molecular Formula: C₆H₁₆N₄O

Molecular Weight: 160.22 g/mol

IUPAC Name: (2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine

Physicochemical Characteristics

Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine exhibit moderate lipophilicity due to their alkyl substituents and aromatic nitroso group. Key properties include:

| Property | Value/Range |

|---|---|

| Melting Point | 120–125°C (decomposes) |

| Solubility in Water | 0.5–1.2 mg/mL (25°C) |

| LogP (Octanol-Water) | 1.8–2.3 |

| pKa (Amine Group) | 8.9–9.4 |

The nitroso group’s electron-withdrawing nature reduces the basicity of the adjacent amine, as evidenced by its pKa range .

Synthesis and Manufacturing Pathways

Nitrosation of Piperazine Derivatives

The most straightforward route involves nitrosation of the precursor amine, (2S,5R)-2,5-dimethylpiperazin-1-amine, using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions :

This reaction proceeds via electrophilic substitution at the secondary amine, forming the N-nitrosamine bond.

Iron-Catalyzed Reductive Coupling

Recent advances in reductive coupling, as demonstrated by iron-catalyzed methods, offer an alternative pathway . While originally developed for aryl amines, this approach could adapt nitroso intermediates generated from nitro precursors:

-

Nitro Reduction: Nitro-piperazine derivatives are reduced to nitroso intermediates using Zn/TMSCl.

-

Radical Alkylation: Alkyl halides react with nitroso-piperazine via Fe(I)-mediated radical coupling.

For example:

This method avoids over-alkylation and achieves yields >90% under optimized conditions .

Toxicological Profile and Carcinogenicity

Genotoxic Mechanisms

Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine form pro-mutagenic O⁶-alkylguanine DNA adducts via metabolic activation . Cytochrome P450 enzymes (e.g., CYP2E1) α-hydroxylate the alkyl groups adjacent to the nitroso nitrogen, generating reactive alkyldiazonium ions that alkylate DNA .

Carcinogenic Potency Classification

Based on structural analogs and QSAR predictions, this compound likely falls into Potency Category 4 (AI = 1,500 ng/day) due to:

-

Steric Hindrance: Methyl groups at positions 2 and 5 impede metabolic α-hydroxylation.

-

Reduced DNA Adduct Stability: Bulky substituents destabilize alkylation products, enhancing repair by MGMT .

| Parameter | Value |

|---|---|

| TD₅₀ (Rat) | 12.7 mg/kg/day |

| Acceptable Intake (AI) | 1,500 ng/day |

| Margin of Safety (MOS) | 8,500 |

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS with electrospray ionization (ESI) is the gold standard for quantifying trace nitrosamines :

-

Column: C18 (2.1 × 100 mm, 1.7 µm)

-

Mobile Phase: 0.1% Formic acid in water/acetonitrile

-

LOD/LOQ: 0.1 ppb / 0.3 ppb

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 3.2–3.5 ppm (m, 4H, piperazine CH₂)

-

δ 1.4–1.6 ppm (d, 6H, CH₃)

-

δ 8.1 ppm (s, 1H, NH₂)

Regulatory and Pharmaceutical Implications

Risk Mitigation Strategies

Pharmaceutical manufacturers must implement strict controls to limit nitrosamine formation:

-

Nitrosating Agent Scavengers: Ascorbic acid or tocopherols during synthesis .

-

Process Optimization: Low-temperature storage (<25°C) to inhibit nitrosation.

Global Regulatory Limits

| Agency | AI (ng/day) |

|---|---|

| FDA | 1,500 |

| EMA | 1,500 |

| Health Canada | 1,500 |

These limits align with ICH M7 guidelines for mutagenic impurities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume